molecular formula C20H20N4O B11125264 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide

Cat. No.: B11125264
M. Wt: 332.4 g/mol
InChI Key: RTWVPJZVFLOYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the benzimidazole and indole components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Due to the pharmacologically active benzimidazole and indole moieties, it may have potential as a therapeutic agent.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is not fully understood. it is likely that the compound interacts with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality may enhance its biological activity and broaden its range of applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C20H20N4O/c25-20(11-14-24-13-10-15-5-1-4-8-18(15)24)21-12-9-19-22-16-6-2-3-7-17(16)23-19/h1-8,10,13H,9,11-12,14H2,(H,21,25)(H,22,23)

InChI Key

RTWVPJZVFLOYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.